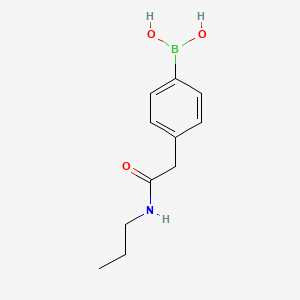
cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid” is a chemical compound with the CAS Number: 1788041-58-6. Its molecular weight is 245.16 and its IUPAC name is (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid–2,2,2-trifluoroacetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4+;/m1./s1 .Aplicaciones Científicas De Investigación
Environmental Impact and Treatment Methods
Perfluoroalkyl Acids Review
Research by Rayne and Forest (2009) discusses the environmental presence and treatment methods for perfluoroalkyl acids (PFAs), including trifluoroacetic acid. PFAs are emerging contaminants with significant natural and anthropogenic sources. The study highlights filtration and sorption technologies as promising methods for removing PFAs from aqueous waste streams, while also suggesting that additional studies should focus on a variety of treatment methods, including advanced oxidative and biodegradation techniques (Rayne & Forest, 2009).
Biotechnological Applications
Biocatalyst Inhibition by Carboxylic Acids
Jarboe, Royce, and Liu (2013) review the inhibition effects of carboxylic acids on microbes used in the fermentation processes for producing biorenewable chemicals. The study suggests metabolic engineering strategies to increase microbial robustness against these inhibitors, which could enhance the efficiency of biotechnological production processes involving carboxylic acids (Jarboe, Royce, & Liu, 2013).
Chemical and Material Science
Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids
Godlewska-Żyłkiewicz et al. (2020) explore the biological activity of natural carboxylic acids, analyzing their antioxidant, antimicrobial, and cytotoxic properties. The study finds that structural differences among selected carboxylic acids significantly influence their bioactivity, offering insights into the development of new materials and chemicals with enhanced biological functions (Godlewska-Żyłkiewicz et al., 2020).
Agricultural Applications
PFAS Bioaccumulation in Agricultural Plants
Lesmeister et al. (2020) compile data on soil-to-plant bioaccumulation factors (BAFs) for PFASs, including trifluoroacetic acid, across various agricultural crops. This review underscores the importance of understanding PFAS uptake by plants to inform cultivation and handling practices for crops grown in contaminated soils (Lesmeister et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFWVYBLNMYLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B581067.png)
![3-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B581069.png)

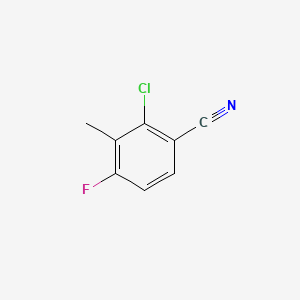

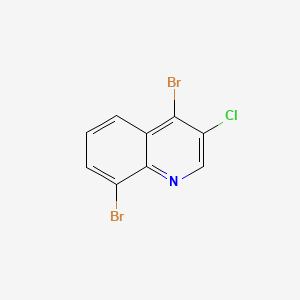
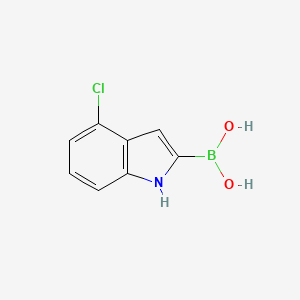
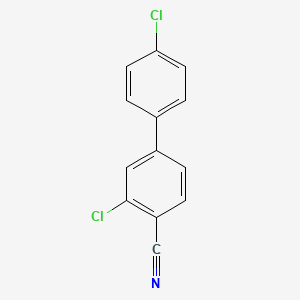

![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)
![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)
